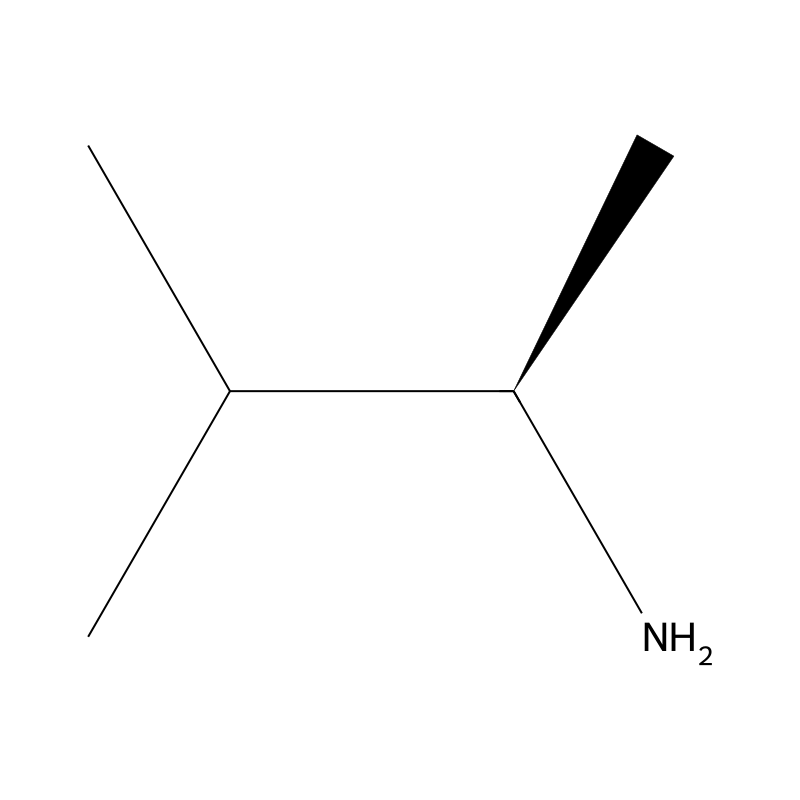

(R)-(-)-2-Amino-3-methylbutane

Content Navigation

Conventional chiral amines (e.g., (R)-1-phenylethylamine) suffer from pi-pi interactions that invert stereochemical outcomes and increase byproducts. (R)-2-Amino-3-methylbutane eliminates this issue with a purely aliphatic, sterically hindered structure. - Bulky isopropyl group adjacent to chiral center restricts bond rotation, preventing oligomeric side products in C-H functionalization. - Enables high diastereoselectivity in unnatural amino acid synthesis and chiral resolution of racemic acids, reducing recrystallization steps. - Commercial purity ≥98.5% ee ensures initial diastereomeric salt purity for cost-effective API manufacturing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(R)-(-)-2-Amino-3-methylbutane (CAS 34701-33-2) is a sterically hindered, aliphatic chiral primary amine. Characterized by a boiling point of 85–87 °C and a density of 0.75 g/mL, this compound is primarily procured as a chiral auxiliary, a resolving agent for racemic acids, and a bulky precursor for asymmetric transition-metal ligands. Unlike aromatic chiral amines, its purely aliphatic backbone and adjacent isopropyl group provide a highly specific steric environment that restricts bond rotation in intermediate complexes. For industrial and pharmaceutical procurement, its value lies in its high commercial enantiomeric excess (typically ≥98.5% ee), which is critical for ensuring high diastereomeric ratios in downstream asymmetric syntheses without the need for extensive chromatographic purification.

Research Fit

Substituting (R)-(-)-2-Amino-3-methylbutane with more common chiral amines, such as (R)-1-phenylethylamine or (R)-sec-butylamine, frequently compromises reaction stereoselectivity and product distribution. While (R)-1-phenylethylamine is a cheaper resolving agent, its aromatic ring introduces pi-pi stacking interactions and different electronic effects that can completely invert the stereochemical outcome of reductions or nucleophilic additions. Conversely, less hindered aliphatic amines like sec-butylamine lack the bulky isopropyl group adjacent to the chiral center, leading to insufficient steric shielding. In catalytic applications, such as palladium-catalyzed C-H functionalization, replacing the 1,2-dimethylpropylamine moiety with a less hindered amine fails to restrict bond rotation, resulting in the formation of unwanted diarylated or oligomeric byproducts and significantly increasing purification costs[1].

Substitution Risk

Stereochemical Inversion in Hydrazone Reduction

In the diastereoselective reduction of ketone hydrazones, the choice of chiral amine auxiliary dictates the absolute configuration of the resulting amino acid. When the 1,2-dimethylpropylamine scaffold is used as the chiral auxiliary, the reduction yields L-alanine. In direct contrast, substituting this aliphatic amine with the aromatic alpha-methylbenzylamine under identical catalytic conditions inverts the stereoselectivity, yielding D-alanine instead[1].

| Evidence Dimension | Absolute configuration of reduction product |

| Target Compound Data | 1,2-dimethylpropylamine yields L-alanine |

| Comparator Or Baseline | alpha-methylbenzylamine yields D-alanine |

| Quantified Difference | Complete inversion of product stereochemistry (L- vs D-enantiomer) |

| Conditions | PtO2-catalyzed reduction of ketone hydrazones in acetic acid |

Procurement of this specific aliphatic amine provides a reliable method to access the opposite enantiomer of a target molecule compared to standard aromatic auxiliaries.

Steric Control of Monoarylation

The bulky 1,2-dimethylpropyl group provides critical steric hindrance that restricts rotation around the C-N bond in catalytic intermediates. In palladium-catalyzed selective gamma-monoarylation of free amines, the incorporation of the 1,2-dimethylpropylamine motif effectively suppresses secondary arylation. While less hindered amines can yield complex mixtures of mono- and diarylated products, the 1,2-dimethylpropylamine derivative restricts the reaction, yielding predominantly the monoarylated product with a 5:1 ratio over the diarylated byproduct [1].

| Evidence Dimension | Ratio of monoarylated to diarylated products |

| Target Compound Data | 1,2-dimethylpropylamine derivatives favor monoarylation (5:1 ratio) |

| Comparator Or Baseline | Less hindered amines lack sufficient steric bulk to prevent secondary arylation |

| Quantified Difference | Achieves a 5:1 mono-to-diarylation ratio, whereas unhindered analogs yield higher diarylated fractions |

| Conditions | Palladium-catalyzed gamma-C-H arylation using transient directing groups |

Minimizes the formation of over-functionalized byproducts, directly improving the yield of the target API intermediate and reducing chromatographic purification costs.

Enantiomeric Purity for Chiral Resolution

For commercial-scale asymmetric synthesis, the baseline enantiomeric purity of the chiral auxiliary is a primary determinant of final product purity. Premium grades of (R)-(-)-2-Amino-3-methylbutane are supplied with an enantiomeric excess of ≥98.5% and a chemical purity of ≥98.5% by GC. Using a racemic or lower-purity baseline material (<95% ee) exponentially increases the number of required recrystallization steps to achieve >99% de in diastereomeric salt resolution, leading to severe yield attrition and increased solvent consumption.

| Evidence Dimension | Enantiomeric excess (ee) |

| Target Compound Data | Premium (R)-(-)-2-Amino-3-methylbutane: ≥98.5% ee |

| Comparator Or Baseline | Standard or racemic grades: <95% ee or 0% ee |

| Quantified Difference | ≥3.5% higher baseline ee, eliminating multiple downstream purification cycles |

| Conditions | Commercial procurement specifications (e.g., ChiPros grade) |

Procuring ultra-high ee material is mathematically required to maximize the first-pass yield of diastereomeric crystallization or auxiliary-directed synthesis.

Unnatural Amino Acid Synthesis

(R)-(-)-2-Amino-3-methylbutane is a highly effective chiral auxiliary for synthesizing unnatural amino acids via diastereoselective alkylation or reduction. Its purely aliphatic, highly branched structure provides strong asymmetric induction without the pi-stacking interference common to benzylamine derivatives, ensuring predictable stereocontrol in the final amino acid [1].

Selective Transition-Metal Ligand Design

In organometallic catalysis, such as ethylene tetramerization or cross-coupling, the compound is used to synthesize PNP (diphosphinoamine) ligands. The steric bulk of the 1,2-dimethylpropyl group forces the ligand into a specific staggered conformation, which is critical for controlling the selectivity of the active metal center and preventing unwanted oligomerization [2].

Chiral Resolution of Racemic Acids

As a resolving agent, (R)-(-)-2-Amino-3-methylbutane is highly effective for the classical resolution of racemic acids. Its high commercial enantiomeric purity (≥98.5% ee) ensures that the resulting diastereomeric salts have a high initial optical purity, reducing the number of costly and yield-destroying recrystallization steps required in industrial API manufacturing.

Application Fit Matrix

References

- [1] Asymmetric Synthesis of alpha-Amino Acids by the Diastereoselective Reduction of Chiral Hydrazones. Bulletin of the Chemical Society of Japan. 1970.

- [2] Palladium-Catalyzed Selective gamma-Monoarylation of Free Amines Containing Symmetric gamma-C-H Controlled by a Transient Directing Group. J. Am. Chem. Soc. 2024.

XLogP3

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (66.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (96.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (66.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Explore Compound Types